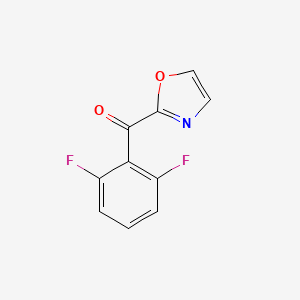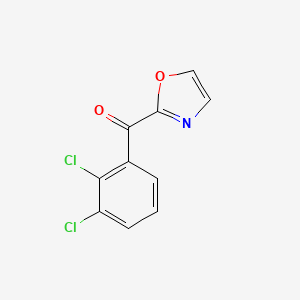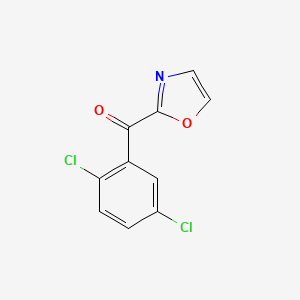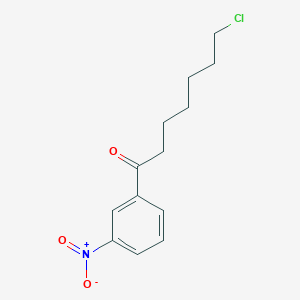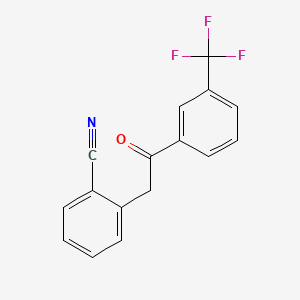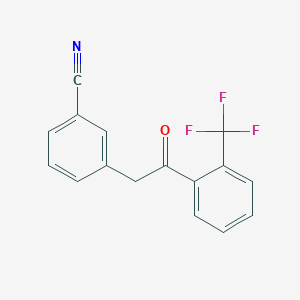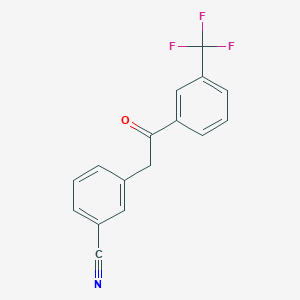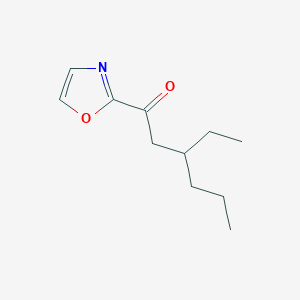
2-(3-Éthylhexanoyl)oxazole
Vue d'ensemble
Description
“2-(3-Ethylhexanoyl)oxazole” is a chemical compound with the molecular formula C11H17NO2 . It contains a five-membered heterocyclic ring known as an oxazole, which includes one nitrogen atom and one oxygen atom .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “2-(3-Ethylhexanoyl)oxazole”, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies for preparing oxazole-based medicinal compounds due to its simplicity, easily obtained raw materials, and broad substrate applicability .Molecular Structure Analysis
The molecular structure of “2-(3-Ethylhexanoyl)oxazole” includes a total of 31 bonds, 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Oxazole .Chemical Reactions Analysis
Oxazole derivatives, including “2-(3-Ethylhexanoyl)oxazole”, have been found to possess potent anticancer activity by inhibiting novel targets such as STAT3 and Gquadruplex . They also inhibit tubulin protein to induce apoptosis in cancer cells .Physical and Chemical Properties Analysis
The molecular weight of “2-(3-Ethylhexanoyl)oxazole” is 195.26 g/mol . It has a topological polar surface area of 43.1 Ų, a heavy atom count of 14, and a complexity of 182 . It also has 6 rotatable bonds .Applications De Recherche Scientifique
Chimie pharmaceutique
Le 2-(3-Éthylhexanoyl)oxazole est un composé qui appartient à la catégorie plus large des oxazoles, connus pour leur présence importante en chimie pharmaceutique en raison de leurs activités biologiques diverses . Le cycle oxazole est un motif structural courant que l'on retrouve dans de nombreux médicaments et molécules bioactives, comme l'oxaprozine (un médicament anti-inflammatoire), le voriconazole (un médicament antifongique) et le sunitinib (un médicament anticancéreux) . La présence d'un cycle oxazole dans ces médicaments est souvent associée à leur capacité à se lier à des cibles biologiques spécifiques et à exercer des effets thérapeutiques .
Catalyse
La synthèse de dérivés d'oxazole, y compris le this compound, peut être catalysée à l'aide de nanocatalyseurs magnétiques. Ces catalyseurs présentent non seulement une grande stabilité, mais ils permettent également une séparation facile du mélange réactionnel à l'aide d'un aimant externe, ce qui rend le processus écologique et efficace . Cette méthode est particulièrement précieuse en synthèse organique, où le développement de systèmes catalytiques efficaces est un sujet de recherche clé.
Activité biologique
Les dérivés d'oxazole présentent un large éventail de propriétés pharmacologiques, notamment des activités antibactériennes, antifongiques, antivirales, anticancéreuses et anti-inflammatoires . Ainsi, le this compound peut être étudié pour ses activités biologiques potentielles et sa capacité à interagir avec divers systèmes biologiques par le biais d'interactions non covalentes .
Découverte de médicaments
En raison de sa diversité structurale et chimique, le this compound peut servir d'échafaudage central dans la découverte de médicaments. Il permet différents types d'interactions avec divers récepteurs et enzymes, présentant une large gamme d'activités biologiques, et occupe ainsi une position centrale en chimie médicinale .
Nanocomposites magnétiques
La recherche sur l'application de nanocatalyseurs magnétiques dans la synthèse de dérivés d'oxazole, tels que le this compound, a connu des progrès importants. Ces nanocomposites sont utilisés pour leur technique de séparation simple et leur potentiel à modifier leur surface pour une action catalytique accrue .
Chimie hétérocyclique
Le cycle oxazole présente un grand intérêt en chimie hétérocyclique en raison des propriétés biologiques et médicinales des composés hétérocycliques. Le this compound, faisant partie de cette classe, est précieux pour ses applications potentielles dans la synthèse de nouveaux composés médicinaux .
Synthèse de dérivés d'oxazole
Le composé peut être utilisé dans la synthèse de divers dérivés d'oxazole, qui sont importants dans le développement de nouveaux agents thérapeutiques. La réaction de van Leusen est l'une des stratégies employées à cette fin, soulignant le rôle du composé en chimie synthétique .
Mécanisme D'action
Target of Action
Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, leading to different biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Biochemical Pathways
, oxazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways. For instance, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Given the diverse biological activities associated with oxazole derivatives, it can be inferred that the compound may induce a range of effects at the molecular and cellular levels .
Orientations Futures
Oxazole and its derivatives, including “2-(3-Ethylhexanoyl)oxazole”, play a very essential role in the area of medicinal chemistry . They have been investigated for the advancement of novel compounds which show favorable biological activities . The important information presented in recent research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Analyse Biochimique
Biochemical Properties
2-(3-Ethylhexanoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The interactions of 2-(3-Ethylhexanoyl)oxazole with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of 2-(3-Ethylhexanoyl)oxazole on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been shown to impact the expression of genes involved in inflammatory responses and cell proliferation . Additionally, 2-(3-Ethylhexanoyl)oxazole can modulate metabolic pathways, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-(3-Ethylhexanoyl)oxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, oxazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This binding interaction can result in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Ethylhexanoyl)oxazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-(3-Ethylhexanoyl)oxazole in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(3-Ethylhexanoyl)oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can lead to toxic or adverse effects. For example, high doses of oxazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
2-(3-Ethylhexanoyl)oxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, oxazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-(3-Ethylhexanoyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, oxazole derivatives can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(3-Ethylhexanoyl)oxazole may bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 2-(3-Ethylhexanoyl)oxazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, oxazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and modulate gene expression . The localization of 2-(3-Ethylhexanoyl)oxazole within specific subcellular compartments can significantly impact its biological activity.
Propriétés
IUPAC Name |
3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHKQDUVYSDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642062 | |
| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-35-8 | |
| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



